molecular formula C18H12ClN3O2 B2973183 2-(5-(4-Chlorophenyl)-2-methylfuran-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole CAS No. 1396571-07-5

2-(5-(4-Chlorophenyl)-2-methylfuran-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole

Cat. No. B2973183
CAS RN: 1396571-07-5
M. Wt: 337.76
InChI Key: CXONAOYYODBUAV-UHFFFAOYSA-N
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Description

2-(5-(4-Chlorophenyl)-2-methylfuran-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family and has shown promising results in scientific research studies.

Scientific Research Applications

Anticancer and Antimicrobial Agents

The synthesis of 1,3-oxazole clubbed with pyridyl-pyrazolines, which include structural motifs related to the query compound, has demonstrated promising results as anticancer and antimicrobial agents. These compounds, incorporating biologically active heterocyclic entities such as oxazole, pyrazoline, and pyridine, were tested against a variety of cancer cell lines and pathogenic strains, showing significant potency and potential in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Apoptosis Inducers in Cancer Treatment

Further research identified specific 1,2,4-oxadiazoles as novel apoptosis inducers with potential as anticancer agents. These compounds were found to have activity against breast and colorectal cancer cell lines, showcasing their selectivity and potential for therapeutic applications. The molecular target for these compounds has been identified as TIP47, an IGF II receptor binding protein, highlighting a new pathway for cancer treatment (Zhang et al., 2005).

Biological Activity of Oxadiazoles

Oxadiazoles, including the 1,3,4-oxadiazole moiety found in the query compound, are known for their broad spectrum of biological activities. These heterocyclic compounds have been studied for their importance in medicinal chemistry, demonstrating various chemical and biological properties that make them candidates for drug development (Shukla & Srivastav, 2015).

Antimicrobial and Insecticidal Activity

The synthesis and investigation of 1,3,4-oxadiazole thioether derivatives have shown significant antibacterial activities against various strains. These studies provide insights into the action mechanisms of these compounds, offering a foundation for developing new antimicrobial agents. Additionally, some derivatives have displayed insecticidal activity, suggesting their utility in agricultural applications (Song et al., 2017).

Photophysical Applications

The incorporation of 1,3,4-oxadiazole and related structures into polymers and complexes has been explored for improved photophysical properties. These studies have led to the development of materials with potential applications in light-emitting devices and other photonic technologies, highlighting the versatility of oxadiazole derivatives in materials science (Nie et al., 2015).

properties

IUPAC Name

2-[5-(4-chlorophenyl)-2-methylfuran-3-yl]-5-pyridin-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2/c1-11-15(9-16(23-11)12-4-6-14(19)7-5-12)18-22-21-17(24-18)13-3-2-8-20-10-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXONAOYYODBUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C3=NN=C(O3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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